Cas no 55040-71-6 (methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate)

Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a chlorinated aromatic ring and an ester functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further derivatization. The presence of both chloro and carboxylate substituents enhances reactivity, facilitating selective modifications such as nucleophilic substitutions or cross-coupling reactions. Its well-defined molecular framework makes it valuable for constructing complex bioactive molecules. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in experimental workflows.
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate structure
55040-71-6 structure
Product Name:methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate
CAS No:55040-71-6
MF:C9H6ClNO2S
MW:227.667439937592
CID:2109490
Update Time:2025-06-13

methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate
    • CID 84691439
    • Thieno[3,2-c]pyridine-7-carboxylic acid, 4-chloro-, methyl ester
    • Inchi: 1S/C9H6ClNO2S/c1-13-9(12)6-4-11-8(10)5-2-3-14-7(5)6/h2-4H,1H3
    • InChI Key: NXWYHLJPJXWXRR-UHFFFAOYSA-N
    • SMILES: ClC1C2C=CSC=2C(C(=O)OC)=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Topological Polar Surface Area: 67.4

Experimental Properties

  • Density: 1.458±0.06 g/cm3(Predicted)
  • Boiling Point: 347.2±37.0 °C(Predicted)
  • pka: -2.39±0.40(Predicted)

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Additional information on methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate

Comprehensive Overview of Methyl 4-Chlorothieno[3,2-c]pyridine-7-carboxylate (CAS No. 55040-71-6)

Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate (CAS 55040-71-6) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The compound belongs to the thienopyridine family, a class of molecules known for their diverse biological activities. Its molecular formula, C9H6ClNO2S, highlights the presence of a chloro substituent and a methyl ester group, which are critical for its reactivity and applications.

Recent studies have explored the potential of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate as a building block in drug discovery. Researchers are particularly interested in its role in synthesizing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics. The compound's thieno[3,2-c]pyridine core is structurally analogous to quinoline derivatives, which are widely used in medicinal chemistry. This similarity has spurred investigations into its bioactivity and structure-activity relationships (SAR).

In the context of green chemistry, the synthesis of 55040-71-6 has been optimized to reduce waste and improve yield. Modern techniques such as microwave-assisted synthesis and catalysis have been employed to enhance efficiency, addressing the industry's focus on sustainable practices. Additionally, the compound's solubility and stability under various conditions have been characterized to facilitate its use in formulations.

From an industrial perspective, methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is valued for its versatility. It serves as a precursor for functional materials, including organic semiconductors and ligands for metal complexes. Its electron-deficient nature makes it suitable for applications in optoelectronics, a field experiencing rapid growth due to advancements in flexible displays and solar cells.

Analytical methods for CAS 55040-71-6 typically involve HPLC, NMR, and mass spectrometry to ensure purity and identity. These techniques are crucial for meeting regulatory standards in pharmaceuticals and agrochemicals. Furthermore, computational studies, such as molecular docking, have been conducted to predict the compound's interactions with biological targets, a trend driven by the rise of AI-driven drug design.

As the scientific community continues to explore thienopyridine derivatives, methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate remains a focal point due to its synthetic accessibility and modifiable scaffold. Future research may delve into its potential in neurological disorders or infectious diseases, areas where heterocyclic compounds have shown promise. The compound's relevance in both academia and industry underscores its importance in modern chemistry.

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